N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-25-9-8-22-6-4-14(5-7-22)11-20-18(23)19(24)21-12-15-2-3-16-17(10-15)27-13-26-16/h2-3,10,14H,4-9,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTXTYRUFSEVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry, specifically in the context of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure , contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 424.4 g/mol. The structural characteristics are critical for its interaction with biological targets.
Structural Features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.4 g/mol |
| Key Functional Groups | Benzo[d][1,3]dioxole, Oxalamide |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated varying degrees of antiproliferative effects against cell lines such as CCRF-CEM , LNCaP , and MIA PaCa-2 .
IC50 Values
The compound's efficacy can be measured through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Preliminary data suggest IC50 values ranging from 328 nM to 644 nM depending on the specific cancer type being targeted .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the unique structural features allow it to interact effectively with specific molecular targets involved in tumor growth and metastasis.
Interaction Studies
Preliminary interaction studies reveal that the compound may bind to various enzymes and receptors associated with cancer cell proliferation. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide | Contains benzo[d][1,3]dioxole | Anticancer activity |
| N-[3-(5-chloro-1H-imidazo[4,5-b]pyridin-2-yl)cyclohexyl]-N-[3,5-dichlorophenyl)methyl]acetamide | Imidazo-pyridine moiety | Anticancer activity |
| 2-(4-morpholino)-n-pyridin-3-yln-(thiophen-2-ylmethyl)acetamide | Morpholino and thiophene components | Modulation of receptor activity |
These comparisons highlight the unique aspects of this compound in terms of its specific structural features and potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Table 1: Cytotoxic Activity Profiles
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
The structure-activity relationship (SAR) analysis suggests that modifications to the dioxole and piperidine moieties can enhance or diminish cytotoxic effects, making this compound a candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties. Similar oxalamide derivatives have been studied for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry for designing new drugs. The benzo[d][1,3]dioxole fragment is prevalent in many bioactive compounds, which may contribute to the compound's biological activity .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of enzymes involved in various metabolic pathways, affecting signal transduction and gene expression processes .
Future Research Directions
Further studies are warranted to fully elucidate the mechanisms by which this compound exerts its biological effects. Investigating its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents will be critical for advancing its application in clinical settings.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Below is a detailed comparison with structurally similar oxalamide derivatives and related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Key Comparisons with Analogous Compounds
Key Findings:
Substituent Effects on Activity: The target compound’s benzodioxolemethyl group may enhance binding to aromatic-rich targets (e.g., viral entry proteins or enzymes) via π-π stacking, similar to compound 15 and 1a .
Metabolic Stability :
- Unlike hydroxyethyl substituents (prone to oxidation; see compound 15 ), the methoxyethyl group in the target compound may resist phase I metabolism but could undergo O-demethylenation of the benzodioxole ring, as seen in compound 1767 .
Synthetic Challenges :
- Analogous oxalamides (e.g., 19–23 in ) show variable yields (23–83%), suggesting that steric hindrance from the piperidine-methoxyethyl group might lower the target compound’s synthetic efficiency compared to simpler aryl derivatives.
Antimicrobial vs.
Q & A
Q. How to design stability studies for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
